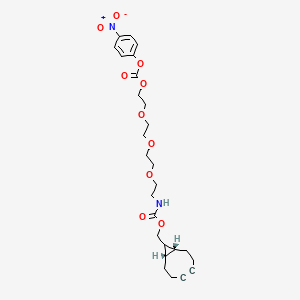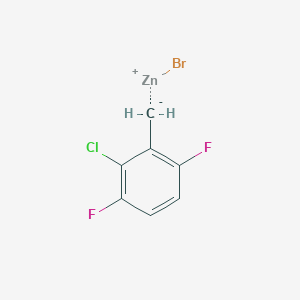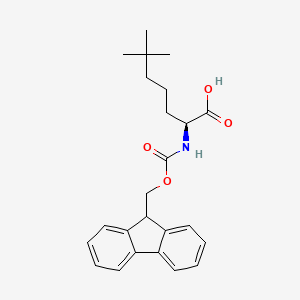
5-Bromo-4-fluoro-2-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-iodophenol: is an organohalogen compound with the molecular formula C6H3BrFIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodophenol typically involves multi-step organic reactions. One common method includes:
Halogenation of Phenol: Starting with phenol, selective halogenation can be performed to introduce bromine, fluorine, and iodine atoms at specific positions on the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as bromine (Br2), fluorine (F2), and iodine (I2) under controlled conditions.
Substitution Reactions: Further refinement of the compound can be achieved through nucleophilic substitution reactions, where specific halogen atoms are introduced or replaced using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-2-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the phenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-iodophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-2-iodophenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the iodine atom.
2-Iodo-4-fluorophenol: Similar structure but lacks the bromine atom.
5-Bromo-2-iodophenol: Similar structure but lacks the fluorine atom.
Uniqueness
5-Bromo-4-fluoro-2-iodophenol is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the phenol ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C6H3BrFIO |
|---|---|
Poids moléculaire |
316.89 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-2-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Clé InChI |
GVHOPCFUIIHTFH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
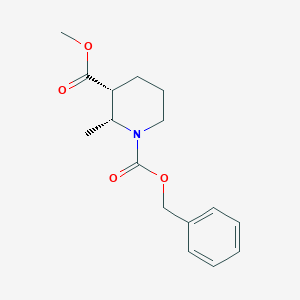

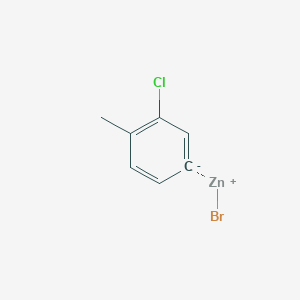
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
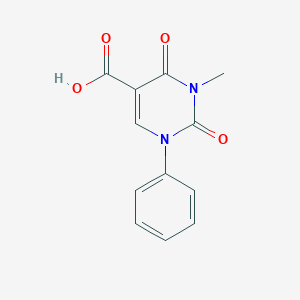
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)

